molecular formula C23H24FN5O2 B6535721 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1040642-19-0

4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B6535721
CAS No.: 1040642-19-0
M. Wt: 421.5 g/mol
InChI Key: XOVXBBSULQFZLQ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C20H20FN7O; average mass: 393.426 g/mol) features a pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a piperazine-1-carboxamide moiety linked to a 2-fluorophenyl group. Its structural uniqueness lies in the ethoxy and fluorine substituents, which influence electronic properties, lipophilicity, and target interactions .

Properties

IUPAC Name

4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-2-31-18-9-7-17(8-10-18)20-11-12-22(27-26-20)28-13-15-29(16-14-28)23(30)25-21-6-4-3-5-19(21)24/h3-12H,2,13-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVXBBSULQFZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Pyridazine moiety : Known for its role in various pharmacological activities.
  • Piperazine ring : Commonly associated with neuroactive compounds.
  • Ethoxy and fluorophenyl substituents : These groups may influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is crucial for regulating mood and anxiety levels.
  • Receptor Modulation : It may act as a modulator of various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

Antidepressant Properties

Recent research has shown that derivatives of piperazine compounds exhibit significant antidepressant-like effects. For instance, certain analogs similar to the target compound demonstrated potent inhibition of MAO-B, with IC50 values as low as 0.013 µM, indicating strong potential for mood regulation .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of related pyridazinone derivatives using L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations (e.g., 50 µM), others like T6 did not exhibit cytotoxic effects even at elevated doses, suggesting a favorable safety profile for potential therapeutic applications .

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity. A study focusing on various pyridazinone derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

To contextualize the activity of 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide, a comparison with similar compounds is essential:

Compound NameMAO-B Inhibition IC50 (µM)Cytotoxicity (L929)Antitumor Activity
Target CompoundTBDTBDTBD
Analog T327.05Moderate at high dosesSignificant
Analog T60.013No cytotoxicityModerate

Case Studies

  • Monoamine Oxidase Inhibition : A study involving a series of pyridazinone derivatives demonstrated their capacity to inhibit MAO-A and MAO-B effectively, with implications for treating depressive disorders .
  • Anticancer Evaluation : Research on pyridazinone derivatives highlighted their cytotoxic effects against various cancer cell lines, suggesting that modifications in substituent groups can enhance their therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural analogs, their substituents, and pharmacological

Compound Name / ID Key Substituents Target / Activity IC50/ED50 Selectivity Notes
Target Compound 6-(4-ethoxyphenyl)pyridazin-3-yl; N-(2-fluorophenyl)piperazine-1-carboxamide Not explicitly stated (structural analogs suggest CNS or enzyme targets) N/A N/A
PKM-833 () 7-(Trifluoromethyl)chroman-4-yl; pyridazin-3-yl FAAH inhibitor (potent, irreversible) 8.8 nM (human), 10 nM (rat) 200-fold selectivity over 137 off-targets
YM580 () 4-Cyano-3-(trifluoromethyl)phenyl; 6-(trifluoromethyl)pyridin-3-yl Androgen receptor antagonist (prostate cancer) ED50 = 2.2 mg/kg/day (rat) High peripheral selectivity vs. bicalutamide
8b () 4-Chloro-3-(trifluoromethyl)benzoyl Unknown (structural analog with high molecular weight) N/A N/A
A2 () 3-Fluorophenyl; 4-oxo-3,4-dihydroquinazolin-2-ylmethyl Potential kinase or receptor modulation (based on quinazoline scaffold) N/A N/A
ML267 () 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-methoxypyridin-2-yl Bacterial phosphopantetheinyl transferase inhibitor N/A Potent bacterial growth inhibition

Substituent Effects on Activity and Selectivity

  • Electron-Withdrawing Groups (e.g., CF3, Cl) : PKM-833 (CF3) and ML267 (Cl, CF3) exhibit enhanced enzyme inhibition due to increased electrophilicity and binding affinity .
  • Fluorine Substituents : The 2-fluorophenyl group in the target compound and YM580’s trifluoromethylpyridinyl group improve target engagement via hydrophobic interactions and reduced metabolic degradation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 393.43 Not reported Ethoxy, fluorophenyl, pyridazine
8c () 464.47 263–266 3,4-Difluorobenzoyl
A4 () ~420 (estimated) 197.9–199.6 2-Chlorophenyl, quinazolinone
T1–T12 () ~400–450 (estimated) Not reported Pyridazinone, benzalhydrazone, fluorophenyl

Higher melting points (e.g., 8c at 263–266°C) correlate with crystalline stability, while lower values (e.g., A4 at ~197°C) may indicate solubility advantages .

Key Research Findings

  • Selectivity : PKM-833’s 200-fold selectivity over off-targets underscores the importance of the trifluoromethylchroman group in FAAH specificity . In contrast, the target compound’s ethoxyphenyl group may confer distinct selectivity patterns yet uncharacterized.
  • Receptor Antagonism: YM580 demonstrates that trifluoromethyl and cyano groups synergize to enhance androgen receptor antagonism, a design principle applicable to optimizing the target compound .
  • Linker Importance : highlights that carboxamide linkers (vs. amine linkers) are critical for dopamine D3 receptor selectivity, suggesting the target compound’s carboxamide group may similarly influence target engagement .

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